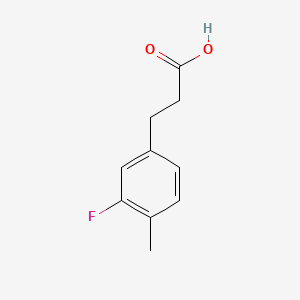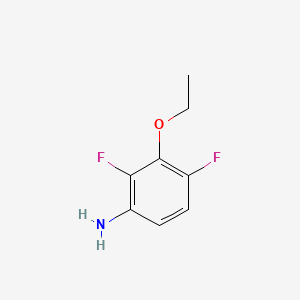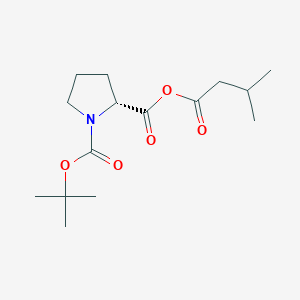
1-tert-butyl 2-(3-methylbutanoyl) (2R)-pyrrolidine-1,2-dicarboxylate
Overview
Description
The compound “1-tert-butyl 2-(3-methylbutanoyl) (2R)-pyrrolidine-1,2-dicarboxylate” is likely a complex organic molecule. It appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The “tert-butyl” and “3-methylbutanoyl” groups are likely attached to this ring. The “dicarboxylate” indicates the presence of two carboxylate groups, which are -COO- groups .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine ring and the attachment of the “tert-butyl”, “3-methylbutanoyl”, and “dicarboxylate” groups. Unfortunately, without specific information or references, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the pyrrolidine ring and the various attached groups .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its molecular structure. The presence of the pyrrolidine ring, the “tert-butyl” and “3-methylbutanoyl” groups, and the “dicarboxylate” groups would all influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals.Scientific Research Applications
Asymmetric Synthesis and Fluorination:
- Funabiki et al. (2008) explored the asymmetric synthesis of (alphaR)-polyfluoroalkylated prolinols using chiral (S)-tert-butyl 2-(perfluoroalkanoyl)pyrrolidine-1-carboxylate. The study achieved excellent diastereoselectivities in the reduction of this compound, which is important for creating specific stereoisomers in pharmaceuticals and fine chemicals (Funabiki et al., 2008).
Crystal Structure Analysis:
- Weber et al. (1995) investigated a compound similar to 1-tert-butyl 2-(3-methylbutanoyl) (2R)-pyrrolidine-1,2-dicarboxylate. Their study focused on the crystal structure analysis, revealing insights into the molecular arrangement and potential for use in material science or molecular engineering (Weber et al., 1995).
Supramolecular Assembly in Analogs:
- Samipillai et al. (2016) synthesized and analyzed various analogs of 3-oxopyrrolidines, similar in structure to the compound . They emphasized the role of weak interactions like C-H⋯O and C-H⋯π in the supramolecular assembly, crucial for understanding molecular self-assembly and design in chemistry (Samipillai et al., 2016).
Cyclization Strategies in Organic Synthesis:
- Chung et al. (2005) described a nitrile anion cyclization strategy to synthesize N-tert-butyl disubstituted pyrrolidines, which is related to the compound of interest. Such cyclization methods are significant in organic synthesis, especially for constructing complex molecules (Chung et al., 2005).
Polymer End-Capping:
- Morgan and Storey (2010) utilized N-(2-tert-butoxyethyl)pyrrole, a related compound, for end-quenching in polymerizations. This has implications for materials science and polymer chemistry, especially in tailoring the properties of synthetic polymers (Morgan & Storey, 2010).
Safety And Hazards
properties
IUPAC Name |
1-O-tert-butyl 2-O-(3-methylbutanoyl) (2R)-pyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-10(2)9-12(17)20-13(18)11-7-6-8-16(11)14(19)21-15(3,4)5/h10-11H,6-9H2,1-5H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBIBJIWSKSCNA-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC(=O)C1CCCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)OC(=O)[C@H]1CCCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-butyl 2-(3-methylbutanoyl) (2R)-pyrrolidine-1,2-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



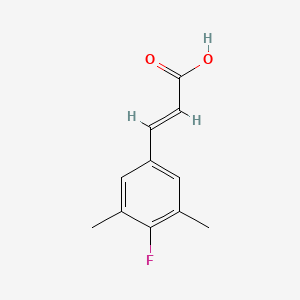
-methanamine](/img/structure/B1439725.png)
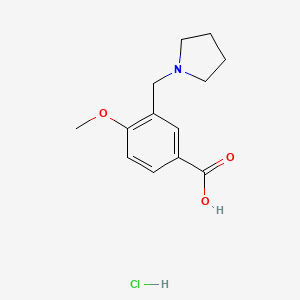
![2-Bromo-N-[3-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B1439729.png)
![N-(4-{[Benzyl(methyl)amino]sulfonyl}phenyl)-2-bromoacetamide](/img/structure/B1439730.png)
![4-[(2-Bromoacetyl)amino]-N-ethylbenzamide](/img/structure/B1439732.png)
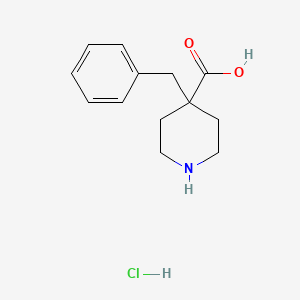
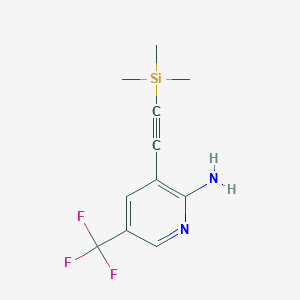
![4-Isopropoxy-N-[2-(3-methylphenoxy)butyl]aniline](/img/structure/B1439739.png)
![2-Chloro-N-[2-(4-chlorophenoxy)propyl]aniline](/img/structure/B1439740.png)
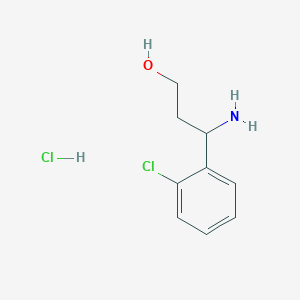
![2-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B1439742.png)
